
N-(1H-indazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Mécanisme D'action
Target of Action
N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .
Mode of Action
The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Result of Action
The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for N-(1H-indazol-6-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Industry: N-(1H-indazol-6-yl)benzamide is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: This compound shares a similar indazole core and exhibits comparable pharmacological activities.
1H-indazole-3-carboxamide: Another indazole derivative with potential anticancer properties.
Uniqueness
N-(1H-indazol-6-yl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Activité Biologique
N-(1H-indazol-6-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Overview of Biological Activity
This compound and its derivatives have been studied for their potential therapeutic effects, particularly in oncology and inflammation. The compound exhibits anticancer , anti-inflammatory , and antibacterial properties, making it a candidate for further research in drug development.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits various cancer cell lines through apoptosis induction and cell cycle arrest. |
Anti-inflammatory | Reduces pro-inflammatory cytokines and mediators in vitro. |
Antibacterial | Exhibits activity against several bacterial strains, indicating potential as an antibiotic. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.
Enzyme Inhibition: The indazole moiety can bind to active sites on enzymes, inhibiting their activity. This inhibition disrupts cellular processes that are critical for cancer cell proliferation and survival. For instance, studies have shown that certain derivatives exhibit potent inhibitory effects against FLT3 and PDGFRα kinases, which are implicated in various cancers. The EC50 values for these interactions are often in the low nanomolar range, indicating high potency.
Receptor Modulation: The compound may also act as a receptor modulator, affecting signaling pathways involved in inflammation and cancer progression. For example, it has been shown to modulate pathways related to the Janus kinase (JAK) family, which play a crucial role in hematopoiesis and immune response.
Study 1: Anticancer Activity
A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant antiproliferative effects, particularly against FLT3 mutant cell lines associated with acute myeloid leukemia (AML). The most potent derivative demonstrated an IC50 value of 41.6 nM against FLT3 and 5.64 nM against the FLT3-D835Y mutant.
Study 2: Anti-inflammatory Effects
In vitro experiments showed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may have potential as an anti-inflammatory agent in treating diseases characterized by chronic inflammation.
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound derivatives reveal critical insights into how modifications to the chemical structure can enhance biological activity:
- Substituent Variations: Modifications at the benzamide nitrogen or on the indazole ring can lead to increased potency against specific kinases. For instance, introducing bulky groups can improve binding affinity while maintaining selectivity over other kinases.
- Selectivity Profiles: Certain derivatives have shown over 1000-fold selectivity for FLT3 over other kinases, indicating that structural optimization can yield highly targeted anticancer agents.
Table 2: Selected Derivatives and Their Potency
Compound ID | Target Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
Compound 8r | FLT3 | 41.6 | >1000 |
Compound 8s | PDGFRα | 120 | >500 |
Compound 8t | c-Kit | 75 | >300 |
Propriétés
IUPAC Name |
N-(1H-indazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWICOFKUUWVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.